1-Bromo-3-(phenoxymethyl)benzene

Description

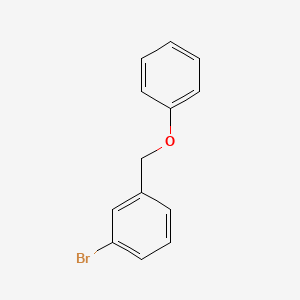

1-Bromo-3-(phenoxymethyl)benzene (CAS: 3395-75-3) is an aromatic compound with the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.16 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a phenoxymethyl group (-CH₂-O-C₆H₅) at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactive bromine atom and ether-linked aromatic system .

For example, it can be synthesized through the alkylation of 3-bromophenol with benzyl halides or via Suzuki-Miyaura cross-coupling reactions involving brominated precursors .

Properties

IUPAC Name |

1-bromo-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDWIISWPAVUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594667 | |

| Record name | 1-Bromo-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-29-7 | |

| Record name | 1-Bromo-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(phenoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) to form corresponding substituted products.

Common Reagents and Conditions:

Bromination: Br2/FeBr3 or Br2/AlCl3

Nitration: HNO3/H2SO4

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Nitration: 1-Bromo-3-(nitrophenoxymethyl)benzene

Reduction: 1-Bromo-3-(phenoxymethyl)cyclohexane

Oxidation: 1-Bromo-3-(phenoxycarbonyl)benzene

Scientific Research Applications

1-Bromo-3-(phenoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(phenoxymethyl)benzene primarily involves electrophilic aromatic substitution reactionsThe phenoxymethyl group can participate in resonance stabilization, influencing the reactivity and orientation of subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 1-bromo-3-(phenoxymethyl)benzene are influenced by its substituents. Below is a detailed comparison with structurally related brominated aromatic ethers:

Substituent Position and Electronic Effects

- 1-Bromo-3-phenoxybenzene (CAS: 249.11 g/mol, Br-C₆H₄-O-C₆H₅): Unlike this compound, this compound lacks the methylene spacer between the oxygen and benzene ring. The direct oxygen linkage increases electron-withdrawing effects, reducing its reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the phenoxymethyl derivative .

- 1-Bromo-3-(trifluoromethoxy)benzene (Br-C₆H₄-O-CF₃): The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilicity at the bromine-bearing carbon. This compound exhibits superior reactivity in Pd-catalyzed cross-coupling reactions, achieving yields >90% in arylations of heteroarenes .

Steric and Functional Group Modifications

- 1-Bromo-3-((3-bromobenzyl)oxy)benzene (Compound 9d, 327.02 g/mol): The additional bromine on the benzyl group increases molecular weight and steric hindrance, lowering reactivity in Suzuki couplings (yields ~70%) compared to non-halogenated analogs .

- 1-Bromo-3-(cyclohexyloxymethyl)benzene (CAS: 1224436-10-5, C₁₃H₁₇BrO): The cyclohexyl group enhances hydrophobicity, making this derivative more suitable for lipid-soluble drug intermediates. However, its bulky structure reduces accessibility in solid-phase synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Brominated Aromatic Ethers

Research Findings and Trends

- Synthetic Flexibility: this compound’s methylene spacer allows modular functionalization, enabling its use in multi-step syntheses. For instance, its benzyl-protected oxygen can be deprotected to introduce hydroxyl groups for further derivatization .

- Catalytic Applications : Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show exceptional performance in Pd-catalyzed reactions, outperforming alkyl- or aryloxy-substituted analogs .

- Drug Design: Phenoxymethyl and sulfonyl-substituted bromobenzenes are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic enzyme pockets while maintaining metabolic stability .

Biological Activity

Overview

1-Bromo-3-(phenoxymethyl)benzene, with the molecular formula CHBrO, is a brominated aromatic compound that has garnered interest in various biological and chemical research domains. This compound's structure features a bromine atom attached to a phenyl ring, which is further substituted by a phenoxymethyl group. This unique arrangement suggests potential interactions with biological targets, making it a candidate for studies in medicinal chemistry and pharmacology.

- Molecular Weight : 251.13 g/mol

- CAS Number : 18525915

- Chemical Structure :

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The bromine atom can enhance the compound's electrophilicity, facilitating nucleophilic attack by biological molecules. The phenoxymethyl moiety may also play a critical role in binding interactions due to its hydrophobic character and potential for hydrogen bonding.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts, particularly in cancer treatment.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various brominated compounds found that this compound displayed moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition : A recent investigation into the structure-activity relationship (SAR) of related compounds indicated that modifications on the phenyl rings could enhance inhibitory potency against specific enzymes involved in cancer pathways. While direct IC values for this compound were not provided, related compounds showed promising results, indicating that structural analogs could exhibit similar or enhanced activity .

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.